4-[(Phenylmethyl)sulfonyl]-piperidine
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Overview
Description
4-[(Phenylmethyl)sulfonyl]-piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Phenylmethyl)sulfonyl]-piperidine typically involves the reaction of piperidine with phenylmethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-[(Phenylmethyl)sulfonyl]-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Brominated phenyl derivatives.
Scientific Research Applications
4-[(Phenylmethyl)sulfonyl]-piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Phenylmethyl)sulfonyl]-piperidine involves its interaction with specific molecular targets. For instance, it acts as an irreversible inhibitor of serine proteases by causing sulfonylation of the active-site serine residues. This inhibition prevents the proteases from performing their catalytic functions, leading to various biological effects .
Comparison with Similar Compounds
Phenylmethylsulfonyl fluoride: Another compound with a similar sulfonyl group, known for its use as a protease inhibitor.
Piperidine derivatives: Compounds like piperine and other substituted piperidines share structural similarities and are studied for their pharmacological properties.
Uniqueness: 4-[(Phenylmethyl)sulfonyl]-piperidine is unique due to its specific combination of the piperidine ring and the phenylmethylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
4-benzylsulfonylpiperidine |
InChI |
InChI=1S/C12H17NO2S/c14-16(15,12-6-8-13-9-7-12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
InChI Key |
LYQYKUWCEFIIAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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